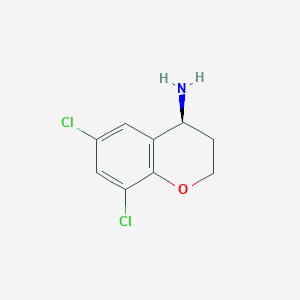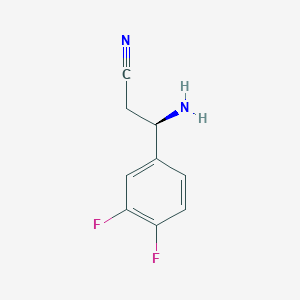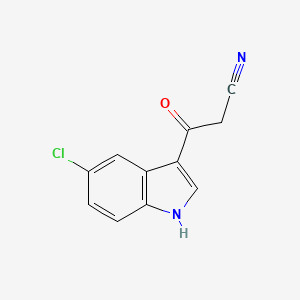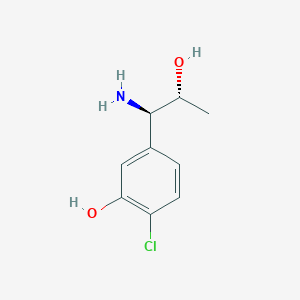
6-(Trifluoromethyl)pteridin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)pteridin-4-OL is a fluorinated heterocyclic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of a trifluoromethyl group in its structure imparts distinct physicochemical characteristics, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)pteridin-4-OL typically involves the introduction of a trifluoromethyl group into a pteridine ring. One common method is the nucleophilic substitution reaction, where a suitable pteridine precursor is treated with a trifluoromethylating agent under controlled conditions. For instance, the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) and ammonium formate, yields the desired compound .
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in large-scale production to meet the demand for this compound in various applications .
Análisis De Reacciones Químicas
Types of Reactions: 6-(Trifluoromethyl)pteridin-4-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially leading to new derivatives with unique characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like trifluoromethyl iodide (CF₃I) and trifluoromethyl sulfonic acid (CF₃SO₃H) are employed in substitution reactions.
Major Products Formed:
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)pteridin-4-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Its unique properties make it a candidate for drug development, particularly in designing inhibitors for specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethyl)pteridin-4-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The electron-withdrawing nature of the trifluoromethyl group also influences the compound’s reactivity and stability, making it an effective modulator of biological pathways.
Comparación Con Compuestos Similares
Trifluoromethylpyridine: Shares the trifluoromethyl group but differs in the core structure, leading to different applications and properties.
Trifluoromethylbenzene: Another fluorinated compound with distinct chemical behavior due to the benzene ring.
Trifluoromethylquinoline: Combines the trifluoromethyl group with a quinoline ring, resulting in unique biological activities.
Uniqueness: 6-(Trifluoromethyl)pteridin-4-OL stands out due to its pteridine core, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in medicinal chemistry for designing selective inhibitors and in agrochemicals for developing potent pesticides.
Propiedades
Fórmula molecular |
C7H3F3N4O |
|---|---|
Peso molecular |
216.12 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C7H3F3N4O/c8-7(9,10)3-1-11-5-4(14-3)6(15)13-2-12-5/h1-2H,(H,11,12,13,15) |
Clave InChI |
UVVNPLLNGMYWLD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C2C(=O)NC=NC2=N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13048489.png)
![N-(4-(3,3-Dimethylbut-1-YN-1-YL)thiophen-2-YL)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13048494.png)


![tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13048517.png)







